![molecular formula C14H19NO2S2 B2724671 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide CAS No. 2415598-98-8](/img/structure/B2724671.png)
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide, also known as compound 1, is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential as a therapeutic agent due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 involves the inhibition of the NF-κB pathway, which is a key pathway involved in inflammation and cancer. Compound 1 has been shown to inhibit the activity of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory and pro-tumor genes. In addition, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 has been shown to activate the Nrf2 pathway, which is a key pathway involved in antioxidant defense.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to increase the expression of antioxidant enzymes such as HO-1 and NQO1. In addition, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 for lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 has been shown to have low toxicity, making it a safe N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide to work with. However, one limitation of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 is its high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for the study of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1. One direction is to further elucidate its mechanism of action, particularly with regards to its effects on the Nrf2 pathway. Another direction is to investigate its potential for the treatment of neurodegenerative diseases, as well as other inflammatory and autoimmune diseases. Furthermore, future studies could investigate the structure-activity relationship of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 and its analogs to optimize its therapeutic potential. Overall, the study of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 holds great promise for the development of new therapeutic agents for a variety of diseases.
Métodos De Síntesis
The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1 involves several steps, including the reaction between 3-methylbenzoyl chloride and 6-hydroxy-1,4-dithiepane-6-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to yield high purity and high yield of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide 1.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential as a therapeutic agent. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. In addition, it has shown potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Compound 1 has also been studied as a potential drug candidate for the treatment of diabetes, as it has been shown to have hypoglycemic effects.
Propiedades
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S2/c1-11-3-2-4-12(7-11)13(16)15-8-14(17)9-18-5-6-19-10-14/h2-4,7,17H,5-6,8-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDONUHLBUEUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2(CSCCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

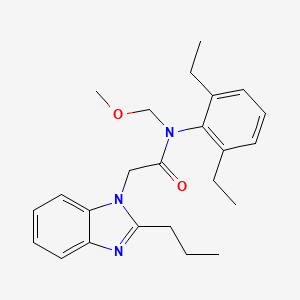
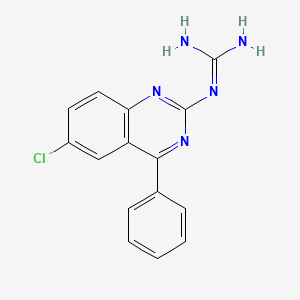
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/structure/B2724592.png)

![N-(4-chlorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide](/img/structure/B2724594.png)

![3-Chloro-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2724597.png)
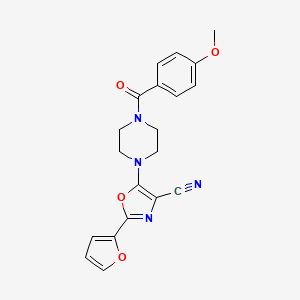
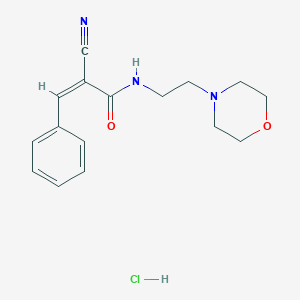
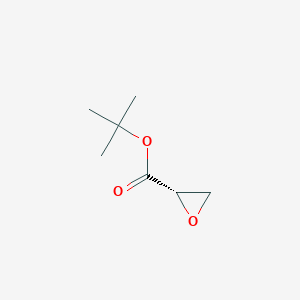
![5-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2724606.png)
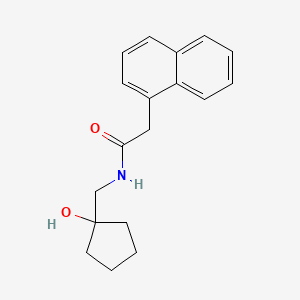
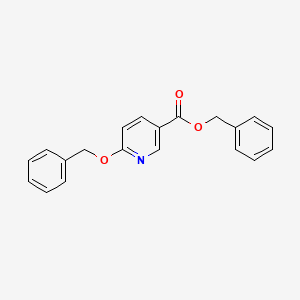
![N-[(2-chlorophenyl)methyl]-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide](/img/structure/B2724611.png)